molecular formula C4H8O2S2 B1363424 3-Methylsulfonylsulfanylprop-1-ene CAS No. 14202-77-8

3-Methylsulfonylsulfanylprop-1-ene

Cat. No. B1363424
CAS RN: 14202-77-8
M. Wt: 152.2 g/mol
InChI Key: UWKDUBWNZZTSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylsulfonylsulfanylprop-1-ene is a chemical compound with the molecular formula C4H8O2S2 . It is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular structure of 3-Methylsulfonylsulfanylprop-1-ene consists of 4 carbon atoms, 8 hydrogen atoms, 2 oxygen atoms, and 2 sulfur atoms . The exact structure can be found in databases like PubChem and ChemSpider .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methylsulfonylsulfanylprop-1-ene is 152.2 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

Synthesis and Chemical Reactivity

ALKATRIENYL SULFOXIDES AND SULFONES. PART IV. Researchers explored the synthesis of 3-methyl-1-methylsulfonylpenta-1,2,4-triene, involving electrophile-induced reactions with different pathways depending on the used electrophiles. The synthesis method provided various products, showcasing the compound's versatility in chemical reactions (Christov & Ivanov, 2004).

Organic Synthesis and Catalysis

Solvent-Controlled, Tunable Hydrosulfonylation of 3-Cyclopropylideneprop-2-en-1-ones. This study presented a tunable hydrosulfonylation process, producing β- or γ-addition products with high selectivity. The process showed versatility and control in organic synthesis (Miao et al., 2016).

Material and Energy Transfer Studies

Experimental and Theoretical Electron Paramagnetic Resonance (EPR) Study on the Temperature-Dependent Structural Changes of Methylsulfanylmethane. This study used EPR spectroscopy to analyze the radicals produced by irradiated methylsulfonylmethane, highlighting the structural changes at varying temperatures and providing insights into the compound's behavior under different conditions (Tapramaz et al., 2011).

Advanced Synthetic Techniques

Synthesis of 3-(Methylsulfonyl)benzo[b]thiophenes from Methyl(2-alkynylphenyl)sulfanes. A radical relay strategy was developed for generating 3-(methylsulfonyl)benzo[b]thiophenes. This photoinduced sulfonylation technique under visible light irradiation offered a method for efficient compound synthesis under mild conditions (Gong et al., 2019).

properties

IUPAC Name

3-methylsulfonylsulfanylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S2/c1-3-4-7-8(2,5)6/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKDUBWNZZTSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.